Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate
Overview
Description
Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an acetamido group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine to form the desired compound. The reaction conditions often include maintaining the temperature at around 0-5°C during the addition of the acid chloride to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.
Reduction: Hydrogen gas and palladium on carbon are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Hydrolysis: 4-[2-(4-methoxyphenyl)acetamido]benzoic acid and ethanol.
Reduction: 4-[2-(4-aminophenyl)acetamido]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoate can be compared with similar compounds such as:
Ethyl 4-[2-(4-hydroxyphenyl)acetamido]benzoate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and binding properties.
Mthis compound: The methyl ester variant may have different solubility and stability characteristics.
Ethyl 4-[2-(4-methoxyphenyl)acetamido]benzoic acid: The carboxylic acid form may have different pharmacokinetic properties and biological activity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-23-18(21)14-6-8-15(9-7-14)19-17(20)12-13-4-10-16(22-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEKARMSELAWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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